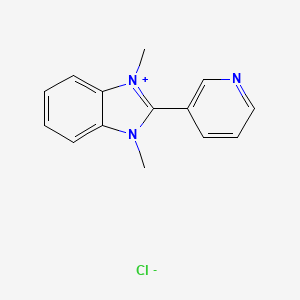
5-(2-hydroxy-5-nitrobenzylidene)-2-imino-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-hydroxy-5-nitrobenzylidene)-2-imino-3-methyl-1,3-thiazolidin-4-one, commonly known as HNT, is a synthetic compound with potential applications in scientific research. HNT has been extensively studied for its unique chemical properties, and its potential applications in various fields of research, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of HNT is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, including tyrosinase and acetylcholinesterase. In cancer cells, HNT has been shown to induce apoptosis through the activation of caspase-3 and -9, and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
HNT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of tyrosinase and acetylcholinesterase, which are enzymes involved in the production of melanin and the transmission of nerve impulses, respectively. In cancer cells, HNT has been shown to induce apoptosis, which is a programmed cell death process that is important for the regulation of cell growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HNT is its potential as a versatile research tool, with applications in various fields of scientific research. Its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells makes it a promising candidate for further study. However, one of the limitations of HNT is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of HNT. In biochemistry, researchers may explore its potential as an inhibitor of other enzymes involved in various metabolic pathways. In pharmacology, further studies may be conducted to investigate its potential as a therapeutic agent for other types of cancer. In materials science, researchers may explore its use as a precursor for the synthesis of other metal complexes and nanoparticles. Overall, the potential applications of HNT in scientific research are vast, and further studies are needed to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of HNT involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide and methylglyoxal in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to yield HNT. This method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
HNT has potential applications in various fields of scientific research. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. In pharmacology, it has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. HNT has also been studied for its potential applications in materials science, with researchers exploring its use as a precursor for the synthesis of metal complexes and nanoparticles.
Propiedades
IUPAC Name |
(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-imino-3-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-13-10(16)9(19-11(13)12)5-6-4-7(14(17)18)2-3-8(6)15/h2-5,12,15H,1H3/b9-5-,12-11? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOOCVCFKZRGR-PPTIDMBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)/SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5194010.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5194018.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5194022.png)



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5194051.png)
![3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5194058.png)
![(3R*,4R*)-1-[3-(methylthio)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5194060.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5194087.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B5194090.png)
